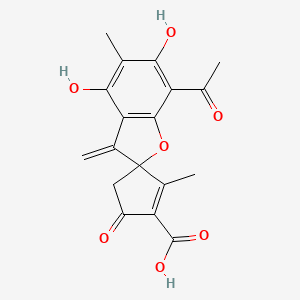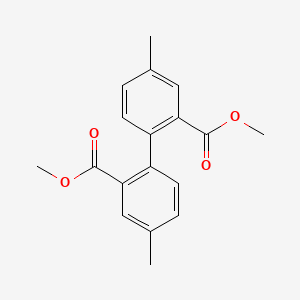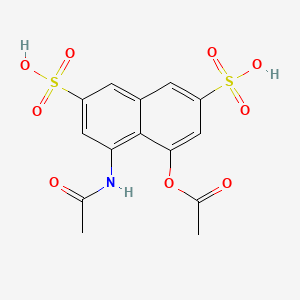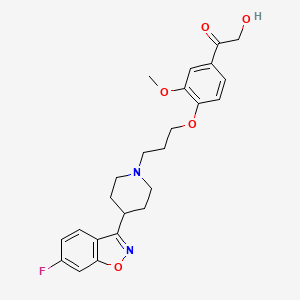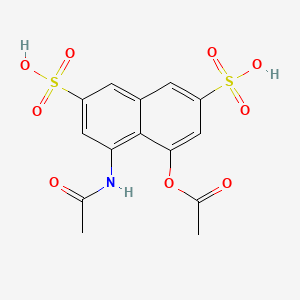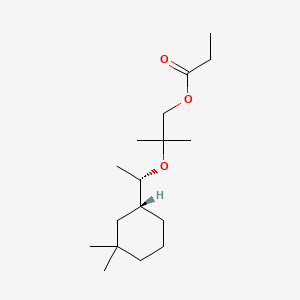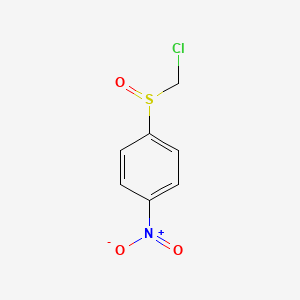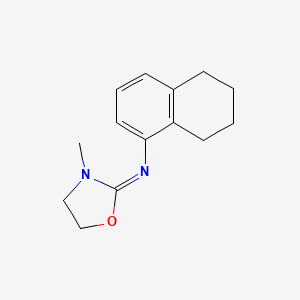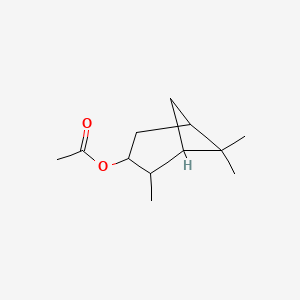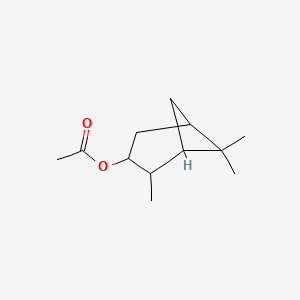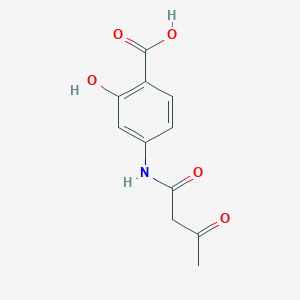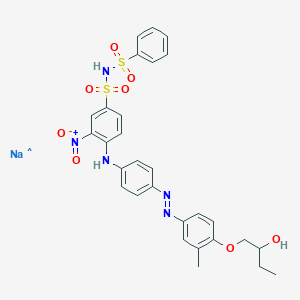
Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzoic acid ester linked to a piperazine ring. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride typically involves multiple steps. The process begins with the esterification of benzoic acid with an appropriate alcohol, followed by the introduction of the piperazine moiety. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride is unique due to its specific structural features, such as the presence of the piperazine ring and the dihydrochloride salt form. These features may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
114000-42-9 |
|---|---|
Fórmula molecular |
C22H30Cl2N2O3 |
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
[2-(4-methylpiperazin-1-yl)-1-phenylethyl] 2-ethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C22H28N2O3.2ClH/c1-3-26-20-12-8-7-11-19(20)22(25)27-21(18-9-5-4-6-10-18)17-24-15-13-23(2)14-16-24;;/h4-12,21H,3,13-17H2,1-2H3;2*1H |
Clave InChI |
XRLOOLCRLDTBMC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)OC(CN2CCN(CC2)C)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


